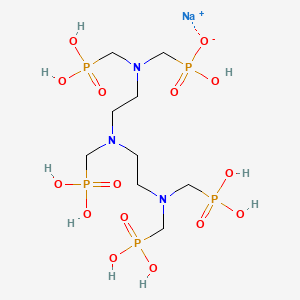

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt

Beschreibung

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is a nitrogenous organic polyphosphonic acid known for its excellent chelating and anti-corrosion properties . It is commonly used in various industrial applications due to its ability to inhibit the precipitation of barium sulfate and other scale-forming salts .

Eigenschaften

CAS-Nummer |

22042-96-2 |

|---|---|

Molekularformel |

C9H18N3Na10O15P5 |

Molekulargewicht |

793.02 g/mol |

IUPAC-Name |

decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |

InChI-Schlüssel |

PZWNKBUDRGSEOU-UHFFFAOYSA-D |

SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O.[Na+] |

Kanonische SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Andere CAS-Nummern |

22042-96-2 94987-76-5 |

Physikalische Beschreibung |

Liquid; WetSolid |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

15827-60-8 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Initial Reaction

- Charge the reaction kettle with diethylenetriaminepenta(methylenephosphonicacid) pentasodium salt and 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid disodium salt in a weight ratio of approximately 61-63% and 20-22%, respectively.

- Stir the mixture at 28 revolutions per minute.

- Heat the reactor slowly by introducing steam into the jacket, maintaining the temperature between 45 °C and 50 °C (typically 48 °C).

- Stir and react for 0.5 hours.

Step 2: Cooling and Addition of Auxiliary Components

- Stop steam heating and cool the mixture to 25-30 °C (typically 28 °C).

- Continue stirring and add amino trimethylene phosphonic acid potassium salt (about 7% by weight) and a phosphono carboxylic acid copolymer (about 10% by weight).

- Stir for another 0.5 hours.

- Cool to room temperature to obtain the finished product.

Advantages

- Simple production technology with mild reaction conditions.

- Low production cost.

- No discharge of hazardous wastes.

- The product exhibits excellent scale and corrosion inhibition, especially in high pH cooling water systems.

| Parameter | Value/Range |

|---|---|

| Diethylenetriaminepenta(methylenephosphonicacid) pentasodium salt | 61-63 wt% |

| 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid disodium salt | 20-22 wt% |

| Amino Trimethylene Phosphonic Acid potassium salt | 7 wt% |

| Phosphono carboxylic acid copolymer | 10 wt% |

| Stirring speed | 28 rpm |

| Step 1 temperature | 45-50 °C (48 °C typical) |

| Step 1 duration | 0.5 hours |

| Step 2 temperature | 25-30 °C (28 °C typical) |

| Step 2 duration | 0.5 hours |

Alternative Synthesis Method from Patent CN103421041A

Another method focuses on the direct synthesis of diethylenetriaminepenta(methylenephosphonicacid) (acid form), which can then be neutralized to the sodium salt:

- Mix diethylenetriamine (10-12 wt%) with 40% formaldehyde solution (56-58 wt%) in a reaction kettle.

- Stir at 20 rpm while slowly heating with steam to 50-55 °C for even blending.

- Slowly add phosphorous acid (30 wt%) and a composite metallic oxide catalyst (2 wt%).

- Continue heating and stirring, allowing the temperature to rise to 95-98 °C.

- Maintain stirring at 95-98 °C for 1.6-1.8 hours to complete the condensation reaction.

- Neutralize the resulting acid with sodium hydroxide solution (20%) to form the sodium salt.

| Parameter | Value/Range |

|---|---|

| Diethylenetriamine | 10-12 wt% |

| Formaldehyde (40%) | 56-58 wt% |

| Phosphorous acid | 30 wt% |

| Composite metallic oxide catalyst | 2 wt% |

| Sodium hydroxide solution (20%) | For neutralization |

| Stirring speed | 20 rpm |

| Initial reaction temperature | 50-55 °C |

| Final reaction temperature | 95-98 °C |

| Reaction duration | 1.6-1.8 hours |

Key Research Findings and Process Analysis

Reaction Conditions: The synthesis requires controlled temperature ramps to ensure proper condensation and avoid side reactions. Initial moderate heating (45-55 °C) facilitates mixing and initial reaction, followed by higher temperature (95-98 °C) for completion.

Catalysts: Composite metallic oxides as catalysts improve reaction efficiency and yield.

Neutralization: The acid form is typically neutralized with sodium hydroxide to improve solubility and usability as a scale inhibitor.

Product Quality: The resulting sodium salt exhibits excellent thermal stability, hydrolytic stability, and scale inhibition properties, particularly effective against carbonate, sulfate, and phosphate scales at low dosage levels.

Environmental and Economic Aspects: The methods emphasize low-cost raw materials, mild reaction conditions, and minimal environmental impact (no hazardous waste discharge).

Summary Table of Preparation Methods

| Method Source | Raw Materials | Key Steps | Temperature (°C) | Reaction Time | Catalyst | Product Form | Advantages |

|---|---|---|---|---|---|---|---|

| CN103420515A (Patent) | DTPMP pentasodium salt, HEDP disodium, ATP potassium salt, copolymer | Stir, heat to 48 °C, react 0.5 h; cool to 28 °C, add others, stir 0.5 h | 48 / 28 | 0.5 h + 0.5 h | None specified | Composite scale inhibitor (sodium salt) | Simple, low cost, no waste, good corrosion & scale inhibition |

| CN103421041A (Patent) | DETA, formaldehyde (40%), phosphorous acid, composite metallic oxide, NaOH | Stir at 50-55 °C, add phosphorous acid & catalyst, heat to 95-98 °C, react 1.6-1.8 h; neutralize | 50-55 / 95-98 | 1.6-1.8 h | Composite metallic oxide | Acid form, then neutralized to sodium salt | Efficient, catalyst-assisted, high purity product |

Analyse Chemischer Reaktionen

Chelation Reactions with Metal Ions

DTPMP-Na exhibits strong affinity for multivalent cations, forming stable complexes critical for industrial applications:

Stability Constants (log K) of DTPMP-Na Complexes

| Metal Ion | log K | Experimental Conditions | Source |

|---|---|---|---|

| Ca²⁺ | 8.5 | pH 8–10, 25°C | |

| Ba²⁺ | 9.2 | pH 8–10, 25°C | |

| Fe³⁺ | 20.1 | pH 3–5, 25°C |

Mechanism :

-

Phosphate groups (-PO₃H₂) deprotonate at alkaline pH, enabling electrostatic interactions with metal ions .

-

Bidentate or tridentate coordination is observed, with the most stable configuration being a bidentate binuclear structure on calcite surfaces (DFT calculations) .

Applications :

-

Inhibits BaSO₄ scale formation by sequestering Ba²⁺ even at concentrations as low as 1.5 × 10⁻⁴ mol/L .

-

Stabilizes hydrogen peroxide in bleaching processes via Fe³⁺ chelation .

Sunlight/UV-Induced Degradation

| Condition | Degradation Rate Constant (k, day⁻¹) | Half-Life (t₁/₂, days) |

|---|---|---|

| Ultrapure water (pH 7) | 0.021 | 33 |

| Hard water (Ca²⁺/Mg²⁺ present) | 0.009 | 77 |

-

Degradation occurs via cleavage of C–N and P–O bonds, producing smaller phosphonate fragments .

-

Presence of Ca²⁺/Mg²⁺ reduces degradation efficiency due to competitive complexation .

pH-Dependent Speciation and Reactivity

DTPMP-Na’s behavior varies significantly with pH:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| < 2 | Fully protonated acid | Low solubility, crystallizes |

| 6–10 | Partially deprotonated salt | Optimal chelation capacity |

| > 12 | Fully deprotonated anion | Hydrolysis risk, reduced stability |

Surface Adsorption Mechanisms

XPS and FTIR studies reveal distinct adsorption behaviors:

| Mineral Surface | Adsorption Type | Binding Energy Shift (eV) | Key Interaction |

|---|---|---|---|

| Calcite | Chemisorption | Ca 2p: +0.8 | Ca–O–P bonds via phosphate groups |

| Fluorite | Physisorption | None observed | Weak van der Waals interactions |

-

Adsorption on calcite follows Langmuir isotherm models, with ΔG° = −28.5 kJ/mol indicating spontaneity .

Industrial and Environmental Implications

-

Water Treatment : Effective at 5–15 ppm dosage for preventing CaCO₃ and BaSO₄ scaling in cooling systems .

-

Environmental Persistence : Although non-biodegradable, sunlight-mediated degradation limits ecological persistence .

For further details on synthesis optimization or application-specific reactivity, consult experimental protocols from patents or spectroscopic analyses in peer-reviewed studies .

Wissenschaftliche Forschungsanwendungen

Water Treatment

DTPMP is extensively employed in water treatment processes, particularly for:

- Scale Inhibition : It effectively prevents the formation of scale deposits in cooling towers and boilers by sequestering multivalent metal ions such as calcium and barium. This property allows for lower dosage levels compared to traditional inhibitors .

- Corrosion Inhibition : DTPMP acts as a corrosion inhibitor in industrial water systems, protecting metal surfaces from degradation .

- Chelation of Metal Ions : The compound forms stable complexes with metal ions, which helps in controlling metal concentrations in water systems and enhances the efficiency of water treatment formulations .

Detergents and Cleaning Products

In the formulation of detergents and cleaning agents, DTPMP serves multiple purposes:

- Stain Removal : Its chelating properties assist in removing stains caused by metal ions, improving cleaning efficacy .

- Bleach Stabilization : DTPMP stabilizes hydrogen peroxide and other bleaching agents, enhancing their effectiveness during cleaning processes .

- Dispersing Agent : The compound helps disperse solid particles in cleaning formulations, ensuring uniform application and effectiveness .

Agriculture

DTPMP is also utilized in agricultural applications, particularly in:

- Fertilizers : As a chelating agent, it enhances nutrient availability by binding essential micronutrients, thus improving plant growth and yield .

- Pesticides : The compound aids in the formulation of pesticides by stabilizing active ingredients and enhancing their efficacy against pests .

Industrial Applications

DTPMP finds application in various industrial sectors:

- Textile Industry : It is used as a peroxide stabilizer and dyeing auxiliary, facilitating better dye uptake and color fastness .

- Electroplating : DTPMP acts as a complexing agent for metal ions during electroplating processes, improving deposit quality .

- Paper Production : The compound is employed in papermaking to enhance fiber dispersion and improve paper quality .

Case Study 1: Scale Inhibition Performance

A study conducted on the effectiveness of DTPMP as a scale inhibitor demonstrated that at low concentrations (ppm levels), it significantly reduced scale formation in cooling water systems compared to traditional inhibitors. The results indicated that DTPMP could maintain operational efficiency while reducing chemical usage costs.

Case Study 2: Agricultural Efficacy

Research on the application of DTPMP in fertilizers showed that crops treated with DTPMP-enhanced fertilizers exhibited improved growth rates and nutrient uptake compared to control groups. This study highlighted the potential of DTPMP to increase agricultural productivity sustainably.

Wirkmechanismus

The compound exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes . This chelation process prevents the metal ions from participating in unwanted reactions, such as scale formation or catalysis of corrosion . The molecular targets include various metal ions, and the pathways involved are related to the stabilization of these ions in solution .

Vergleich Mit ähnlichen Verbindungen

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is unique due to its high number of phosphonic acid groups, which provide strong chelating properties . Similar compounds include:

Ethylenediaminetetra(methylenephosphonicacid) sodium salt: Has fewer phosphonic acid groups and slightly different chelating properties.

Nitrilotri(methylenephosphonicacid) sodium salt: Contains even fewer phosphonic acid groups and is less effective as a chelating agent.

These comparisons highlight the superior chelating ability of this compound due to its multiple phosphonic acid groups .

Biologische Aktivität

Diethylenetriaminepenta(methylenephosphonic acid) sodium salt (DTPMP-Na) is a phosphonic acid derivative known for its diverse applications in various fields, including water treatment, detergents, and as a chelating agent. This article delves into the biological activity of DTPMP-Na, highlighting its effects on biological systems, toxicity studies, and potential applications.

- Chemical Name: Diethylenetriaminepenta(methylenephosphonic acid) sodium salt

- CAS Number: 22042-96-2

- Molecular Formula: C9H13N3Na20O30P10

- Molecular Weight: 1412.73 g/mol

DTPMP-Na functions primarily as a chelating agent due to its multiple phosphonic acid groups, which can bind metal ions. This property is crucial in various biological and industrial applications, including:

- Scale Inhibition: DTPMP-Na effectively inhibits the formation of scale deposits in water systems by sequestering metal ions that would otherwise precipitate as insoluble salts .

- Corrosion Inhibition: It has demonstrated anti-corrosion properties, making it valuable in maintaining the integrity of metal structures in aqueous environments .

Toxicity and Safety Profiles

A series of studies have evaluated the safety and toxicity of DTPMP-Na:

- Acute Toxicity: The acute toxicity of DTPMP-Na was assessed through oral and dermal exposure in laboratory animals. The results indicated that it has a low toxicity profile, with no significant adverse effects observed at high doses (up to 5000 mg/kg) during acute toxicity tests .

- Subchronic Toxicity: A 90-day feeding study revealed that repeated exposure to DTPMP-Na at doses of 842 mg/kg (males) and 903 mg/kg (females) resulted in changes in iron and calcium homeostasis without affecting plasma calcium levels. The No Observed Adverse Effect Level (NOAEL) was determined to be 83 mg/kg/day .

- Genotoxicity Studies: DTPMP-Na did not induce gene mutations in bacterial assays nor chromosomal damage in rodent studies, indicating a lack of genotoxic potential .

Case Studies

Case Study: Bone Uptake Studies

A study compared the distribution and elimination of DTPMP-complexes with other phosphonates in rats. The findings showed high bone uptake and prolonged retention of radioactivity in the skeleton, suggesting potential applications in medical imaging or treatment for bone-related conditions .

Case Study: Environmental Impact

Research on the degradation of DTPMP-Na under sunlight exposure indicated that it degrades over time, impacting its effectiveness as a scale inhibitor. For instance, under direct sunlight conditions, significant degradation was observed within 200 days . This highlights the importance of considering environmental factors when applying DTPMP-Na in industrial settings.

Applications

DTPMP-Na's biological activity extends to various applications:

- Water Treatment: Used as an antiscalant and corrosion inhibitor in cooling towers and boilers.

- Agriculture: Its chelating properties make it useful for improving nutrient availability in soil.

- Medical Imaging: Potential use as a radiopharmaceutical agent due to its high bone affinity.

Q & A

Q. What are the established synthetic pathways for Diethylenetriaminepenta(methylenephosphonic acid) sodium salt, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via the Mannich reaction , involving diethylenetriamine, formaldehyde, and phosphorous acid under controlled conditions . Key parameters include:

- Stoichiometry : A molar ratio of 1:5:5 (diethylenetriamine:formaldehyde:phosphorous acid) optimizes phosphonic group incorporation.

- Temperature : Maintained at 80–90°C to prevent side reactions.

- pH : Adjusted to 2–3 using sodium hydroxide post-reaction to stabilize the sodium salt form.

Q. Table 1: Synthesis Optimization Parameters

Q. What analytical techniques are recommended for quantifying Diethylenetriaminepenta(methylenephosphonic acid) sodium salt in complex matrices like industrial wastewater?

Methodological Answer:

- Ion Chromatography (IC) with Conductivity Detection : Effective for separating phosphonate species in aqueous systems. Pre-treatment with cationic exchange resins removes interfering metal ions .

- Potentiometric Titration : Measures chelation capacity using standardized metal solutions (e.g., Ca²⁺ or Fe³⁺). Requires pH adjustment to 10–12 with ammonia buffer .

- ICP-MS : Quantifies total phosphorus content after acid digestion (HNO₃/H₂O₂, 120°C). Correlates with phosphonate concentration but lacks speciation data .

Critical Consideration : Matrix complexity (e.g., high salinity or organic load) necessitates method validation via spike-recovery tests (85–115% recovery acceptable) .

Q. How does the chelation capacity of Diethylenetriaminepenta(methylenephosphonic acid) sodium salt compare to other phosphonates in standard buffer systems?

Methodological Answer: Chelation efficiency is evaluated using stability constant (log K) measurements under standardized conditions (I = 0.1 M NaCl, 25°C):

Q. Table 2: Comparative Chelation Capacity

| Phosphonate | log K (Ca²⁺) | log K (Fe³⁺) | Reference |

|---|---|---|---|

| DTPMP-Na₇ | 8.2 | 22.5 | |

| HEDP (Na₄) | 6.8 | 16.7 | |

| ATMP-Na₅ | 7.5 | 20.1 |

Key Insight : DTPMP’s higher denticity (8 binding sites) enables superior multivalent metal sequestration compared to smaller phosphonates .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the corrosion inhibition efficiency of Diethylenetriaminepenta(methylenephosphonic acid) sodium salt under varying salinity and pH conditions?

Methodological Answer:

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess corrosion rates on carbon steel (ASTM G5/G59).

- Variable Control :

- Synergistic Additives : Test with Zn²⁺ (50–100 ppm) to enhance film formation; monitor via SEM-EDS for surface deposit composition .

Data Interpretation : A >90% inhibition efficiency (calculated via ) is indicative of strong performance .

Q. How can researchers resolve discrepancies in reported stability constants for metal-DTPMP complexes across different thermodynamic studies?

Methodological Answer: Discrepancies often arise from:

- Ionic Strength Variations : Normalize data using the Debye-Hückel equation to a common ionic strength (e.g., I = 0.1 M).

- Analytical Technique Bias : Cross-validate using isothermal titration calorimetry (ITC) and UV-Vis spectroscopy to confirm speciation .

- Temperature Control : Ensure studies are conducted at 25°C ± 0.1°C; small deviations significantly affect log K values .

Case Study : Conflicting Fe³⁺-DTPMP log K values (22.5 vs. 20.8) were resolved by correcting for competing hydrolysis reactions at pH > 3 .

Q. What advanced characterization methods are required to elucidate the coordination geometry of Diethylenetriaminepenta(methylenephosphonic acid) sodium salt with transition metals in aqueous systems?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Determine metal-phosphonate bond distances (e.g., Fe–O ~1.9 Å) and coordination numbers .

- NMR Spectroscopy : ³¹P NMR reveals phosphonate group protonation states; ¹H NMR tracks conformational changes upon metal binding .

- Computational Modeling : DFT calculations (B3LYP/6-311++G**) predict preferred binding sites and optimize geometry .

Q. Example Workflow :

Prepare 0.1 M DTPMP-Na₇ with 0.05 M Cu²⁺ at pH 2.

Collect EXAFS data at a synchrotron facility.

Fit spectra using software (e.g., ARTEMIS) to derive coordination parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.